6-Bromo-8-methylquinoline hydrochloride
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Overview
Description
6-Bromo-8-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1257665-18-1 . It has a molecular weight of 258.54 . The IUPAC name for this compound is 6-bromo-8-methylquinoline hydrochloride .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-methylquinoline hydrochloride is1S/C10H8BrN.ClH/c1-7-5-9 (11)6-8-3-2-4-12-10 (7)8;/h2-6H,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Bromo-8-methylquinoline hydrochloride has a molecular weight of 258.54 .Scientific Research Applications
Medicinal Chemistry: Anticancer Research
6-Bromo-8-methylquinoline hydrochloride has been identified as a key compound in medicinal chemistry due to its quinoline scaffold, which is present in various therapeutic agents . Quinoline derivatives are known for their broad spectrum of bio-responses, including anticancer properties. The compound’s potential in anticancer research lies in its ability to act as a pharmacophore, a part of a molecule responsible for its biological activity, which can be further modified to enhance its efficacy against cancer cells.
Material Science: Synthesis of Advanced Materials
In material science, 6-Bromo-8-methylquinoline hydrochloride is used in the synthesis of advanced materials due to its reactive bromine atom, which can facilitate further chemical modifications . This compound can be incorporated into polymers or coatings to impart specific properties, such as increased resistance to degradation or enhanced electrical conductivity.
Chemical Synthesis: Green Chemistry
The compound plays a significant role in green chemistry, where it’s used in multicomponent one-pot reactions and solvent-free reaction conditions . These methods are designed to reduce waste and energy consumption, making the synthesis of quinoline derivatives more sustainable and environmentally friendly.
Analytical Research: Method Development
This compound is also utilized in analytical research for the development of new analytical methods . Its unique structure allows for the exploration of novel detection and quantification techniques, which can be applied to various fields, including environmental monitoring and pharmaceutical analysis.
Life Science: Biological Studies
In life science research, 6-Bromo-8-methylquinoline hydrochloride is used to study biological systems . Its interaction with biological molecules can provide insights into cellular processes and help in the discovery of new drug targets.
Pharmacology: Drug Design
The compound’s structure is advantageous in drug design, where it’s used as a building block for the synthesis of molecules with potential pharmacological activities . Its versatility allows for the creation of a wide range of bioactive molecules, contributing to the development of new medications.
Organic Chemistry: Reaction Mechanism Studies
Finally, 6-Bromo-8-methylquinoline hydrochloride is employed in organic chemistry to study reaction mechanisms . Its reactivity can be explored to understand complex chemical reactions, which is fundamental for advancing synthetic methodologies.
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The bromo and methyl groups on the quinoline ring may influence the compound’s interaction with its targets.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (25854) suggests that it may have favorable absorption and distribution properties .
Result of Action
Quinoline derivatives are known to have a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
properties
IUPAC Name |
6-bromo-8-methylquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILIZHVRUWNMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682444 |
Source
|
Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257665-18-1 |
Source
|
Record name | Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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